molecular formula C30H40N2O2S2 B1661918 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1185885-86-2

2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No. B1661918
M. Wt: 524.8
InChI Key: BTJNHAWTSFHBBN-UHFFFAOYSA-N
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Description

“2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is an organic compound with the molecular formula C30H40N2O2S2 and a molecular weight of 524.78 g/mol .


Synthesis Analysis

The synthesis of similar compounds often involves column chromatography on silica gel using petroleum ether/dichloromethane as eluent . The crude product is then further purified by recrystallization with ethanol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCCCC(CC)CN1C(=O)C2=C(N(CC(CC)CCCC)C(=O)C2=C1C1=CC=CS1)C1=CC=CS1 .


Physical And Chemical Properties Analysis

This compound is a crystalline powder . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Polymer Solar Cells

2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and its derivatives have been extensively researched in the context of polymer solar cells. Studies have found that this compound, when used in conjugated polymers, can significantly enhance the efficiency of solar cells. For instance, it has been employed as an electron transport layer in inverted polymer solar cells, contributing to higher power conversion efficiencies due to its electron-deficient nature and planar structure, which facilitate electron extraction and reduce exciton recombination (Hu et al., 2015).

Metallo-Supramolecular Polymers

Research has also explored the use of this compound in the synthesis of metallo-supramolecular polymers. These polymers exhibit strong and broad visible absorption, indicating potential applications in optoelectronic devices. The unique properties of these polymers, such as their low band gaps and absorption characteristics, open avenues for further exploration in materials science (Chen et al., 2014).

Photophysical Properties

The photophysical properties of copolymers based on this compound have been a subject of interest as well. Studies have shown that these copolymers exhibit significant bathochromic shifts in absorption and emission maxima, indicating their potential use in sensing applications, especially in the detection of metal cations like Cu2+ (Krinochkin et al., 2021).

Organic Phototransistors

The compound's derivatives have also been used in the development of organic phototransistors. These devices have shown notable photoresponses under different wavelengths of visible light, demonstrating the compound's utility in the field of photosensing and photovoltaic technology (Lee et al., 2018).

Solvent Selection in Molecular Systems

Another interesting applicationarea is in the selection of solvents for molecular systems involving this compound. By understanding the solubility properties of materials like 3,6‐bis(5‐(benzofuran‐2‐yl)thiophen‐2‐yl)‐2,5‐bis(2‐ethylhexyl)pyrrolo[3,4‐c]pyrrole‐1,4‐dione, researchers have been able to choose solvents that enhance the efficiency of devices like solar cells (Walker et al., 2011).

Organic Thin-Film Transistors

The compound has also shown promise in the development of organic thin-film transistors (OTFTs). Derivatives of this compound have been synthesized and characterized as organic semiconductors, showcasing potential for high-performance OTFTs (Kim et al., 2018).

Non-Fullerene Electron Acceptors in Solar Cells

Moreover, this compound has been used to design novel non-fullerene electron acceptors for organic solar cells. These acceptors, when combined with electron donors like poly(3-hexylthiophene), have demonstrated impressive open-circuit voltages, highlighting their potential in improving solar cell efficiency (Patil et al., 2014).

Pyrrolo[3,4‐c]pyrrole‐1,4‐dione-Based Copolymers

Finally, copolymers based on pyrrolo[3,4‐c]pyrrole‐1,4‐dione have been synthesized and characterized, showcasing their high thermal stability and narrow band-gap properties. These copolymers are believed to adopt high planar structures, which is crucial for electronic conjugation along the backbone of the conjugated polymers, making them suitable for applications in solar cells and optoelectronic devices (Alqurashy, 2019).

Future Directions

Future research could focus on the potential applications of this compound in various fields, such as organic solar cells .

properties

IUPAC Name

2,5-bis(2-ethylhexyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O2S2/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJNHAWTSFHBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CS3)C1=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729354
Record name 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

CAS RN

1185885-86-2
Record name 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 3
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 4
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 5
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 6
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Citations

For This Compound
57
Citations
AP Krinochkin, МI Savchuk, ЕS Starnovskaya… - Chimica Techno …, 2021 - journals.urfu.ru
A new co-polymer based on fragments of 2-(2-pyridyl) monoazatriphenylene and 2, 5-bis (2-ethylhexyl)-3, 6-di (thiophen-2-yl) pyrrolo [3, 4-c] pyrrole-1, 4 (2H, 5H)-dione was prepared …
Number of citations: 6 journals.urfu.ru
AK Palai, SP Mishra, A Kumar… - Macromolecular …, 2010 - Wiley Online Library
Synthesis and characterization of a series of PAEs containing DPP units in the main chain are described. $\overline M _{\rm w} $ of the polymers was in the range 10 800–111 900. The …
Number of citations: 33 onlinelibrary.wiley.com
TH Nguyen, LT Nguyen, HT Nguyen… - Polymer …, 2019 - Wiley Online Library
In this research, new donor–acceptor (D‐A) photovoltaic polymers were synthesized from dithieno[3,2‐b:2′,3′‐d]pyrrole electron donor derivatives, including N‐benzoyldithieno[3,2‐b…
Number of citations: 4 onlinelibrary.wiley.com
TH Nguyen, LT Nguyen, HT Nguyen, NLT Phan… - academia.edu
In this research, new donor-acceptor (DA) photovoltaic polymers were synthesized from dithieno [3, 2-b: 2’, 3’-d] pyrrole electron donor derivatives, including N-benzoyldithieno [3, 2-b: 2’…
Number of citations: 0 www.academia.edu
AK Palai, SP Mishra, A Kumar, R Srivastava… - European polymer …, 2010 - Elsevier
A series of donor–acceptor type poly(arylene ethynylene)s (PAEs) have been synthesized through Sonogashira polycondensation. The polymers consist of an electron donating 9,9-bis(…
Number of citations: 24 www.sciencedirect.com
D Dang, P Zhou, Q Peng, K He, H Jiang, P Yang… - Dyes and …, 2014 - Elsevier
Two-dimensional low band-gap copolymers of P1 and P2 with a framework of (2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene)-alt-(2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]…
Number of citations: 20 www.sciencedirect.com
H Bai, P Cheng, Y Wang, L Ma, Y Li, D Zhu… - Journal of Materials …, 2014 - pubs.rsc.org
A new linear A–D–A type low band gap small molecule (IDT-2DPP) based on 4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene (IDT) and 2,5-bis(2-…
Number of citations: 96 pubs.rsc.org
M Kirkus, RAJ Janssen… - The Journal of Physical …, 2013 - ACS Publications
Bichromophoric molecules containing two 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) moieties linked via aliphatic spacers of different length are synthesized. …
Number of citations: 27 pubs.acs.org
GY Chen, CM Chiang, D Kekuda… - Journal of Polymer …, 2010 - Wiley Online Library
We have synthesized a narrow‐bandgap conjugated polymer (PCTDPP) containing alternating cyclopentadithiophene (CT) and diketo‐pyrrolo‐pyrrole (DPP) units by Suzuki coupling. …
Number of citations: 86 onlinelibrary.wiley.com
Y Ma, Q Zheng, Z Yin, D Cai, SC Chen, C Tang - Macromolecules, 2013 - ACS Publications
A novel ladder-type dithienonaphthalene (DTN) was designed and synthesized as an electron-rich unit for constructing donor–acceptor copolymers. Different acceptor moieties, …
Number of citations: 45 pubs.acs.org

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